molecular formula C8H12O5 B14562745 2-Hydroxyethyl 2-oxooxane-3-carboxylate CAS No. 62149-73-9

2-Hydroxyethyl 2-oxooxane-3-carboxylate

Cat. No.: B14562745
CAS No.: 62149-73-9
M. Wt: 188.18 g/mol
InChI Key: JDFHTHLOOMKVEZ-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 2-oxooxane-3-carboxylate is an organic compound with the molecular formula C8H12O5 It is a derivative of oxane, featuring a hydroxyethyl group and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-oxooxane-3-carboxylate typically involves the reaction of oxane derivatives with hydroxyethyl reagents under controlled conditions. One common method includes the esterification of oxane-3-carboxylic acid with 2-hydroxyethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 2-oxooxane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the oxane ring can be reduced to form alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alcohols, amines, and thiols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 2-oxooxane-3-carboxylic acid.

    Reduction: Formation of 2-hydroxyethyl 2-hydroxyoxane-3-carboxylate.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyethyl 2-oxooxane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-oxooxane-3-carboxylate involves its interaction with molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The oxane ring structure provides stability and specificity in binding to target sites, making it a valuable compound in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl 2-oxo-1,3-dioxolane-4-carboxylate
  • 2-Hydroxyethyl methacrylate
  • 2-Hydroxyethyl acrylate

Uniqueness

2-Hydroxyethyl 2-oxooxane-3-carboxylate is unique due to its specific oxane ring structure combined with the hydroxyethyl and carboxylate groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

62149-73-9

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

2-hydroxyethyl 2-oxooxane-3-carboxylate

InChI

InChI=1S/C8H12O5/c9-3-5-13-8(11)6-2-1-4-12-7(6)10/h6,9H,1-5H2

InChI Key

JDFHTHLOOMKVEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)OC1)C(=O)OCCO

Origin of Product

United States

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